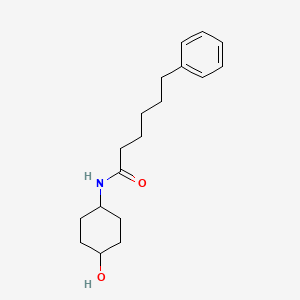

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl ring with a hydroxyl group in the trans position, linked to a phenylhexanamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide typically involves the following steps:

Formation of the Cyclohexyl Ring: The cyclohexyl ring with a hydroxyl group in the trans position can be synthesized through the hydrogenation of phenol derivatives or via the Diels-Alder reaction followed by selective hydroxylation.

Amide Formation: The phenylhexanamide moiety is introduced through an amide coupling reaction. This can be achieved by reacting the trans-4-hydroxycyclohexylamine with 6-phenylhexanoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, leading to consistent product quality.

Fermentative Production: Employing microbial cell factories engineered to produce the compound through biosynthetic pathways, which can be more sustainable and cost-effective

Analyse Des Réactions Chimiques

Types of Reactions

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.

Major Products Formed

Oxidation: Formation of ketones.

Reduction: Formation of amines.

Substitution: Formation of ethers and esters.

Applications De Recherche Scientifique

Diseases Targeted

The compound has shown promise in treating several neurodegenerative conditions:

- Charcot-Marie-Tooth Disease Type 2A (CMT2A) : Studies have demonstrated that trans-MiM111 can reverse functional, histological, and neuroelectrophysiological signs of neuromuscular degeneration in mouse models of CMT2A. The compound promotes mitochondrial motility along neuronal axons, which is essential for neuronal health .

- Alzheimer’s Disease : Research indicates that mitofusin activators like trans-MiM111 could potentially mitigate symptoms associated with Alzheimer's by enhancing mitochondrial function and reducing neurodegeneration .

- Parkinson’s Disease and Huntington’s Disease : The compound is also being investigated for its effects on mitochondrial dysfunction related to these diseases, with preliminary findings suggesting beneficial outcomes in cellular models .

Pharmacokinetic Properties

The pharmacokinetic profile of N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide has been characterized through various studies:

- Oral Bioavailability : The compound exhibits favorable oral bioavailability, which is critical for its potential as a therapeutic agent .

- Blood-Brain Barrier Penetration : It has been shown to cross the blood-brain barrier effectively, allowing it to exert its effects on central nervous system targets .

Efficacy Studies

Efficacy studies have demonstrated that trans-MiM111 can significantly improve mitochondrial function in animal models:

- In a study involving CMT2A mouse models, daily administration of trans-MiM111 led to normalized neuromuscular function and corrected histological signs of neurodegeneration .

- A dose-response relationship was established, indicating that higher doses correlate with improved mitochondrial motility and overall cellular health .

Mechanism of Action in Cancer

In addition to neurodegenerative diseases, this compound is being explored for its anticancer properties:

- The compound's ability to modulate mitochondrial dynamics may play a role in inhibiting cancer cell proliferation by promoting apoptosis in cancerous cells.

Case Studies

Recent studies have highlighted the anticancer potential of derivatives of this compound:

- In vitro studies have shown that these compounds can inhibit tumor growth in various cancer cell lines, including those derived from breast and lung cancers .

Data Summary

| Application Area | Disease/Condition | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | CMT2A | Reversed neuromuscular degeneration in mouse models |

| Alzheimer's Disease | Enhanced mitochondrial function | |

| Parkinson's & Huntington's | Potential mitigation of symptoms | |

| Anticancer | Various Cancers | Inhibited growth in multiple cancer cell lines |

Mécanisme D'action

The mechanism of action of N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism

Comparaison Avec Des Composés Similaires

Similar Compounds

Trans-4-Hydroxyproline: An amino acid derivative with similar hydroxylation on the cyclohexyl ring.

Ambroxol: A mucolytic agent with a similar hydroxylated cyclohexyl structure.

Uniqueness

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide is unique due to its specific combination of a hydroxylated cyclohexyl ring and a phenylhexanamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds .

Activité Biologique

N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide, a derivative of 6-phenylhexanamide, has garnered attention in recent years due to its potential biological activities, particularly in the context of neurodegenerative diseases. This article provides a detailed overview of its biological activity, mechanisms of action, pharmacokinetic properties, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a hydroxylated cyclohexyl ring and a phenylhexanamide moiety. This unique combination contributes to its distinct biological properties compared to other compounds in the same class.

The compound primarily acts as a mitofusin activator , which is crucial for mitochondrial fusion processes. Mitochondrial dysfunction is a hallmark of various neurodegenerative diseases, including Charcot-Marie-Tooth disease type 2A (CMT2A). The mechanism involves:

- Interaction with Mitofusin Proteins : It enhances the activity of mitofusins (MFN1 and MFN2), proteins responsible for mitochondrial fusion.

- Signaling Pathways : The compound modulates signaling pathways related to cellular metabolism and inflammation, potentially alleviating symptoms associated with mitochondrial fragmentation .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles:

- Oral Bioavailability : The compound has shown significant oral bioavailability in preclinical models, making it a candidate for therapeutic development .

- Half-life : In mouse plasma, the half-life is approximately 1.1 hours, which supports its potential for "burst activation" of mitofusins during treatment .

Case Studies

-

Mitochondrial Fusion Activation :

- In vitro studies demonstrated that this compound significantly enhances mitochondrial elongation in MFN2-deficient cells. The effective concentration (EC50) was found to be around 5-6 nM, indicating high potency .

- In vivo studies further confirmed its ability to engage mitochondrial targets in neuronal axons and improve mitochondrial function in animal models of neurodegeneration .

- Neuroprotective Effects :

Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| Trans-4-Hydroxyproline | Amino acid derivative | Modulates collagen synthesis |

| Ambroxol | Mucolytic agent | Enhances mucosal transport |

| This compound | Mitofusin activator | Promotes mitochondrial fusion |

This compound stands out due to its specific action on mitofusins, which is not observed in the other compounds listed.

Propriétés

Formule moléculaire |

C18H27NO2 |

|---|---|

Poids moléculaire |

289.4 g/mol |

Nom IUPAC |

N-(4-hydroxycyclohexyl)-6-phenylhexanamide |

InChI |

InChI=1S/C18H27NO2/c20-17-13-11-16(12-14-17)19-18(21)10-6-2-5-9-15-7-3-1-4-8-15/h1,3-4,7-8,16-17,20H,2,5-6,9-14H2,(H,19,21) |

Clé InChI |

SUKXKLNDBLNTSW-UHFFFAOYSA-N |

SMILES canonique |

C1CC(CCC1NC(=O)CCCCCC2=CC=CC=C2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.